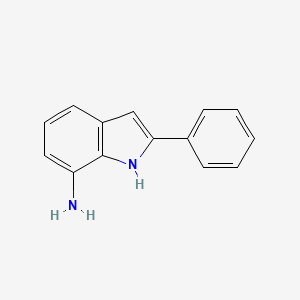

2-phenyl-1H-indol-7-amine

Description

Structure

3D Structure

Properties

CAS No. |

500992-15-4 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-phenyl-1H-indol-7-amine |

InChI |

InChI=1S/C14H12N2/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H,15H2 |

InChI Key |

CTTBWYJYKYXXEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of 2-Phenylindole Derivatives

Representative Experimental Procedures and Data

Analytical and Purification Techniques

- Chromatography : Flash column chromatography on silica gel (60 Å pore size) is standard for purification.

- Spectroscopy : 1D and 2D NMR (gCOSY, gHMBC, gHMQC) confirm substitution patterns and amine introduction.

- Mass Spectrometry : GC-MS and HPLC are used to verify molecular weights and purity.

- Melting Point and Crystallization : Used for solid derivatives to assess purity and identity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-indol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-quinones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are frequently used.

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole-quinones, and reduced amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

2-Phenyl-1H-indol-7-amine derivatives have been extensively studied for their anticancer properties. These compounds exhibit significant activity against various cancer cell lines, including breast carcinoma and hepatocellular carcinoma. For instance, certain derivatives have shown promising results in inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Huh7 (hepatocellular) | 5.0 | Tubulin polymerization inhibition |

| Various derivatives | MCF-7 (breast cancer) | Varies | Induction of apoptosis, disruption of cell cycle |

| 3-substituted derivatives | Multiple cancer lines | Varies | Inhibition of PI3K/AKT/mTOR signaling pathway |

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has also been explored. Studies indicate that these compounds can inhibit cyclooxygenase enzymes, thereby reducing inflammation markers in various models . This property positions them as candidates for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Biological Applications

2.1 Antimicrobial Activity

Research has identified that certain derivatives of this compound possess antimicrobial properties against a range of bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

A study demonstrated that a specific derivative exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Synthetic Applications

3.1 Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex indole derivatives. Its ability to undergo various functionalizations makes it valuable in creating libraries of compounds for drug discovery .

Table 2: Synthetic Transformations Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Acylation | Boron Lewis acid catalysis | 3-acylindoles |

| Friedel-Crafts Reaction | Nitrile presence | Substituted indoles |

| Reduction | NaBH3CN | Amine derivatives |

Future Prospects and Challenges

Despite the promising applications, challenges remain regarding the optimization of pharmacokinetic properties and selectivity of 2-phenyl-1H-indol-7-amines for clinical use. Ongoing research aims to enhance the efficacy and safety profiles of these compounds through structure–activity relationship studies and advanced synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indol-7-amine involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to activate receptors that regulate immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-phenyl-1H-indol-7-amine with analogs differing in substituents, electronic effects, and applications.

Substituent Variations on the Indole Core

Halogen-Substituted Derivatives

- 5-Chloro-1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine (1c): Structure: Chlorine at the 5-position and a propargyl-methoxyphenyl group at the 1-position. Synthesis: Synthesized via nitro reduction (Fe⁰/AcOH, 85% yield) and used in gold-catalyzed cyclization to form pyrroloquinoxalines . Key Difference: The electron-withdrawing chlorine enhances electrophilic substitution reactivity, enabling downstream cyclization reactions .

2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine :

Alkyl-Substituted Derivatives

2,3-Dimethyl-1H-indol-7-amine :

[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine :

Complex Derivatives with Extended Functional Groups

- 5-[(1,1-Dioxido-4-thiomorpholinyl)methyl]-N-[1-(methylsulfonyl)-4-piperidinyl]-2-phenyl-1H-indol-7-amine :

Fluorinated and Dihydroindole Analogs

Data Tables for Comparative Analysis

Table 2: Electronic and Physicochemical Properties

Biological Activity

2-Phenyl-1H-indol-7-amine is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound features an indole ring system with a phenyl substituent at the 2-position and an amine group at the 7-position. This unique arrangement influences its reactivity and biological interactions, allowing it to engage with various molecular targets in biological systems.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Receptors : The indole nucleus can interact with multiple receptors, modulating their activity.

- Enzyme Inhibition : It has been shown to inhibit enzymes that are critical in cancer cell proliferation and immune response regulation.

- Cell Signaling Modulation : The compound can influence signaling pathways associated with apoptosis and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 0.98 | High antiproliferative activity |

| MCF-7 (Breast Cancer) | 1.5 | Moderate antiproliferative activity |

| HeLa (Cervical Cancer) | 2.3 | Significant growth inhibition |

In a study conducted by researchers, compounds derived from indole scaffolds, including this compound, showed preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Notably, it demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 0.98 | Potent antibacterial activity |

| E. coli | 1.5 | Moderate antibacterial activity |

| Candida albicans | 3.0 | Significant antifungal activity |

Study on Anticancer Effects

In a recent study, derivatives of this compound were synthesized and tested for their antiproliferative effects against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The results indicated that at a concentration of 50 µM, the compound significantly inhibited biofilm formation and reduced GFP expression in engineered strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-1H-indol-7-amine, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The compound can be synthesized via multi-component reactions involving indole derivatives and phenyl-containing precursors. For example, a reflux reaction in ethanol with stoichiometric control of reagents like 1H-indole-3-carbaldehyde and guanidine nitrate has been effective. Key parameters include maintaining anhydrous conditions, precise temperature control (70–80°C), and purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?

- Methodological Answer : Use -NMR and -NMR to confirm the structure. In -NMR, the amine proton (-NH) typically appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons from the indole and phenyl groups resonate between δ 7.0–8.5 ppm. For crystallographic validation, employ SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of the crystal structure .

Q. What preliminary safety assessments should be conducted before handling this compound in laboratory settings?

- Methodological Answer : Consult GHS classifications for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory hazards (H335). Implement engineering controls (fume hoods) and PPE (nitrile gloves, goggles). Conduct a risk assessment using safety data from structurally similar compounds like [1,1':3',1''-Terphenyl]-2'-amine .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

- Methodological Answer : Perform kinetic studies to identify rate-limiting steps. Use design of experiments (DoE) to test variables like catalyst loading (e.g., p-toluenesulfonic acid), solvent polarity, and reaction time. Monitor intermediates via LC-MS and optimize quenching conditions to prevent side reactions .

Q. What advanced crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : For twinned crystals, use SHELXL’s twin refinement module with HKLF5 data format. Apply the Flack parameter to assess chirality and leverage WinGX for data integration. High-resolution (<1.0 Å) datasets are critical for resolving disorder in the phenyl ring .

Q. How should conflicting bioactivity results between computational predictions and experimental assays be systematically investigated?

- Methodological Answer : Reconcile discrepancies by (1) validating docking protocols (e.g., AutoDock Vina) with known receptor-ligand complexes, (2) repeating assays under controlled conditions (e.g., pH, temperature), and (3) using orthogonal assays (e.g., SPR for binding affinity). Cross-reference with molecular dynamics simulations to assess binding stability .

Q. What molecular modeling approaches provide the most accurate prediction of this compound’s interactions with biological targets like the androgen receptor (AR)?

- Methodological Answer : Combine docking (e.g., Glide SP mode) with MM-GBSA free energy calculations. Focus on key AR residues (LEU704, GLY708) and validate predictions using site-directed mutagenesis. Compare results with known AR antagonists to identify pharmacophore features .

Safety and Data Contradiction Analysis

Q. What engineering controls and PPE are essential when working with this compound based on its GHS classification?

- Methodological Answer : Use local exhaust ventilation and closed systems to mitigate inhalation risks (H335). Wear chemical-resistant aprons and NIOSH-approved respirators if airborne concentrations exceed permissible limits. Store separately from oxidizing agents in cool, dry conditions .

Q. How can researchers validate the proposed reaction mechanism using isotopic labeling or intermediate trapping?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.